

Application Note: FT-IR Spectrum Analysis of 3-Methyl-2-nitroanisole Functional Groups

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Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the analysis of **3-Methyl-2-nitroanisole** using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of its principal functional groups: the aromatic nitro group, the methoxy group, and the substituted benzene ring. This document outlines the experimental procedure, data interpretation, and includes a summary of expected vibrational frequencies.

Introduction

3-Methyl-2-nitroanisole is an aromatic organic compound containing several key functional groups that are readily identifiable using FT-IR spectroscopy. The analysis of its infrared spectrum allows for the confirmation of its molecular structure by identifying the characteristic vibrational modes of the nitro ($-\text{NO}_2$), ether ($\text{C}-\text{O}-\text{C}$), methyl ($-\text{CH}_3$), and aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ bonds. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides valuable structural information, making it a crucial tool in pharmaceutical and chemical research.

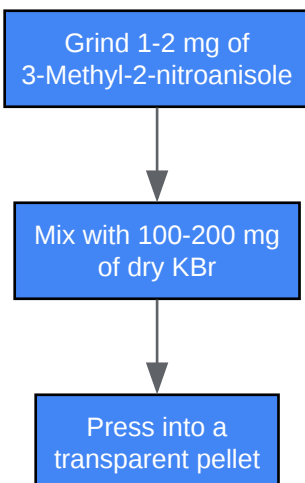
Molecular Structure and Functional Groups

The molecular structure of **3-Methyl-2-nitroanisole** consists of a benzene ring substituted with a nitro group, a methoxy group, and a methyl group. The primary functional groups and their

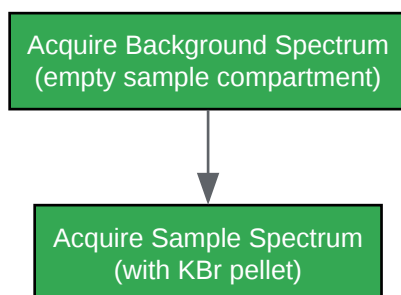
expected vibrational modes are:

- Nitro Group ($-\text{NO}_2$): Exhibits strong and characteristic asymmetric and symmetric stretching vibrations.
- Anisole Moiety (Ar-O-CH_3): Characterized by C-O-C stretching vibrations and aromatic ring absorptions.
- Methyl Group ($-\text{CH}_3$): Shows C-H stretching and bending vibrations.
- Aromatic Ring: Displays C-H stretching and C=C in-ring stretching and out-of-plane bending vibrations.

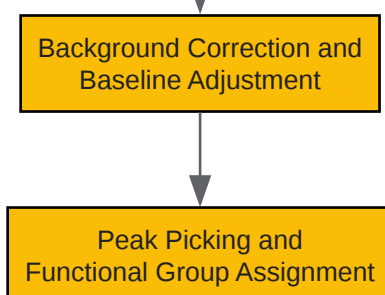
Sample Preparation



Data Acquisition



Data Processing



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